2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine
Description
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-2-4-8(5-3-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3 |
InChI Key |
QGWQSXFREVNGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methylphenol (p-cresol) under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or transition metal catalysts are used to carry out these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides .
Scientific Research Applications
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Phenoxy Substituents
Substituents on the pyrimidine ring significantly influence physicochemical properties and bioactivity. Below is a comparison of phenoxy-substituted pyrimidines:
Key Observations :
- Position of Methyl Group: The 4-methylphenoxy group (para position) in the target compound minimizes steric hindrance compared to the ortho-methyl analogue, facilitating better target binding .
- Electron-Withdrawing Groups : Trifluoromethoxy substituents increase electrophilicity, making the pyrimidine ring more reactive in nucleophilic substitutions .
Halogenated Pyrimidines with Heterocyclic Substituents
Pyrimidines with fused rings or heterocycles exhibit distinct pharmacological profiles:
Key Observations :
- Fused Rings : Compounds like the pyrrolo-thiazolo-pyrimidine () exhibit enhanced rigidity, improving target selectivity but reducing synthetic accessibility.
- Lipophilicity: The tetrahydrobenzothieno-pyrimidine () demonstrates how saturated rings and methylphenoxy groups enhance blood-brain barrier penetration.
Pyrimidines with Amino and Methoxy Substituents
Amino and methoxy groups alter electronic properties and solubility:
Key Observations :
- Methoxy vs. Phenoxy: Methoxy groups () are smaller and more electron-withdrawing than phenoxy, leading to faster metabolic clearance but lower target affinity.
- Amino Groups: Compounds like ’s derivative utilize amino groups for intramolecular hydrogen bonding, stabilizing conformations critical for bioactivity .
Biological Activity
2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine backbone with specific halogen and phenoxy substitutions that enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine is C12H10ClF N2O, and it has a molecular weight of approximately 238.64 g/mol. The unique structural characteristics include:
- Chlorine atom at position 2
- Fluorine atom at position 5
- 4-(4-methylphenoxy) substituent at position 4
This specific arrangement allows the compound to participate in various biochemical interactions, making it a candidate for therapeutic applications.
Research indicates that 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine exhibits notable biological activity through its ability to inhibit key enzymes involved in cellular processes. One significant target is thymidylate synthase , an enzyme crucial for DNA synthesis, particularly in rapidly dividing cancer cells. By inhibiting this enzyme, the compound may disrupt DNA replication, leading to reduced cell proliferation in tumor cells.
Biological Activity and Case Studies
The following table summarizes key findings regarding the biological activity of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine:
Case Study: Thymidylate Synthase Inhibition
In a detailed investigation, 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine was shown to effectively inhibit thymidylate synthase, leading to significant antiproliferative effects on L1210 mouse leukemia cells. The mechanism involved the compound's structural similarity to established chemotherapeutic agents, facilitating its binding to the active site of the enzyme, thus blocking the synthesis of thymidine triphosphate (dTTP), essential for DNA replication .
Case Study: Impact on Keratinocytes
Another study explored the effects of this compound on HaCaT keratinocytes, revealing that treatment resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. This suggests potential applications in skin cancer therapies where modulation of keratinocyte behavior is crucial .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine | Chloro at position 2, Fluoro at position 5 | Contains a methylphenoxy group |
| 2,4-Dichloro-5-fluoropyrimidine | Two chlorines at positions 2 and 4 | Increased reactivity due to additional chlorine |
| 2-Chloro-5-fluoro-4-methoxypyrimidine | Methoxy group instead of methylphenoxy | Different chemical properties due to methoxy substitution |
The distinct substituent pattern on 2-Chloro-5-fluoro-4-(4-methylphenoxy)pyrimidine enhances its steric and electronic properties compared to other similar compounds, potentially increasing its effectiveness as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
